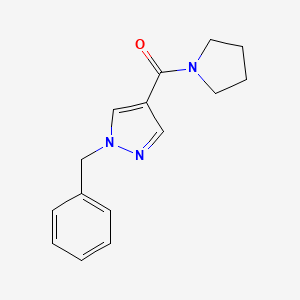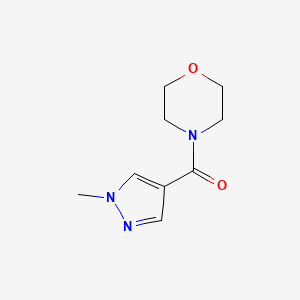
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as CDMB or Compound 1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Specifically, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide appears to target the eukaryotic translation initiation factor 4E (eIF4E), which is overexpressed in many cancer cells and plays a key role in protein synthesis. By inhibiting eIF4E, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide disrupts the synthesis of proteins that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of protein synthesis, and the disruption of cell cycle progression. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to inhibit the growth and migration of cancer cells, as well as to reduce the expression of various oncogenes and growth factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer agent. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of protein synthesis and cell proliferation. However, there are also some limitations to using 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, including the development of new anti-cancer drugs based on its structure and mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, as well as its potential applications in other areas of medicinal chemistry. Finally, future studies should focus on addressing the limitations of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Synthesis Methods
The synthesis of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-chloro-N,N-dimethyl-3-oxobutanamide, which is then reacted with pyrrolidine to form 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new anti-cancer drugs. Several studies have demonstrated that 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
properties
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-5-6-10(14)11(8-9)16-7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYYQBANYHSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)

![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)



![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)